molecular formula C19H22N2O6S B14953330 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B14953330
M. Wt: 406.5 g/mol
InChI Key: VRPFBERXWSWILB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide: is a complex organic compound with a unique structure that combines a benzodioxole ring and a methoxy-methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine.

    Amide Bond Formation: The final step involves coupling the benzodioxole derivative with the sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole ring and sulfonamide group can interact with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxybenzenesulfonamido)propanamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylbenzenesulfonamido)propanamide

Uniqueness

The presence of both the benzodioxole ring and the methoxy-methylbenzenesulfonamide group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide provides unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C19H22N2O6S/c1-12-8-15(5-7-16(12)25-3)28(23,24)21-13(2)19(22)20-10-14-4-6-17-18(9-14)27-11-26-17/h4-9,13,21H,10-11H2,1-3H3,(H,20,22)

InChI Key

VRPFBERXWSWILB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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